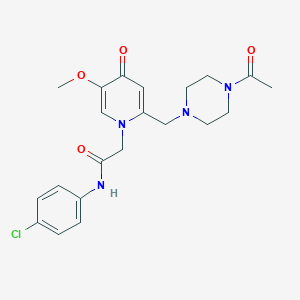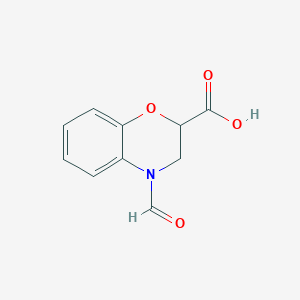
4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a chemical compound with the CAS Number: 1248718-39-9 . It has a molecular weight of 207.19 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives often involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H9NO4/c12-6-11-5-9 (10 (13)14)15-8-4-2-1-3-7 (8)11/h1-4,6,9H,5H2, (H,13,14) .Chemical Reactions Analysis
Aldehydes, such as the formyl group in this compound, are frequently involved in self-condensation or polymerization reactions . These reactions are exothermic and are often catalyzed by acid . Aldehydes are readily oxidized to give carboxylic acids .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, including benzoxazine derivatives, have been extensively studied for their wide range of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. The triazine scaffold, closely related to benzoxazines, has been highlighted for its potent pharmacological activities, suggesting that the core moiety of benzoxazine could be significant for the development of future drugs (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).
Plant Defence Metabolites and Antimicrobial Scaffolds
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with roles in plant defense. While naturally occurring benzoxazinoids exhibit modest antimicrobial potency, synthetic derivatives of the benzoxazinone backbone demonstrate significant antimicrobial activities. This suggests that benzoxazine derivatives might serve as promising scaffolds for designing new antimicrobial agents (Wouter J. C. de Bruijn, H. Gruppen, & J. Vincken, 2018).
Synthetic Applications and Pharmacological Profile
Benzoxazine derivatives are pivotal in organic synthesis and medicinal chemistry, exhibiting antimicrobial, anti-diabetic, antihypolipidaemic, and antidepressant activities. This versatility underscores the potential of benzoxazine derivatives in the development of novel therapeutic agents (N. Siddiquia, R. Alama, & Waquar Ahsana, 2010).
Microwave-assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for the efficient and rapid synthesis of benzoxazole derivatives, highlighting the importance of benzoxazines in medicinal chemistry and material science. This method facilitates the exploration of benzoxazine derivatives with potential pharmacological properties (M. Özil & E. Menteşe, 2020).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition mechanisms of carboxylic acids on biocatalysts is crucial for developing robust microbial strains for industrial applications. Carboxylic acids, including benzoxazine derivatives, are studied for their effects on microbial cell membranes and internal pH, which are key to enhancing microbial tolerance and performance in biotechnological processes (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
4-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-6-11-5-9(10(13)14)15-8-4-2-1-3-7(8)11/h1-4,6,9H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHXYYPINCVPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2830195.png)
![2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2830196.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2830200.png)
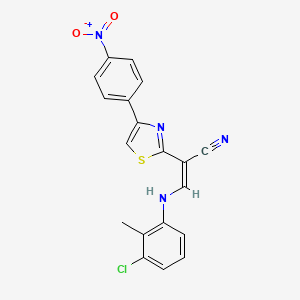
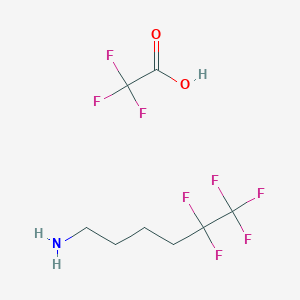
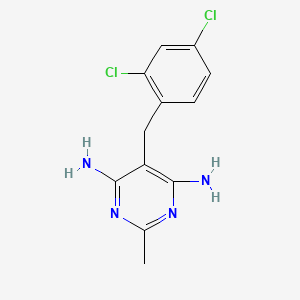
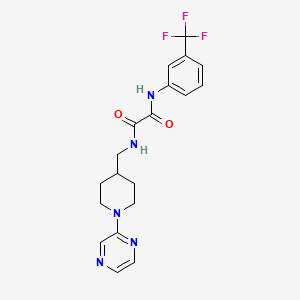


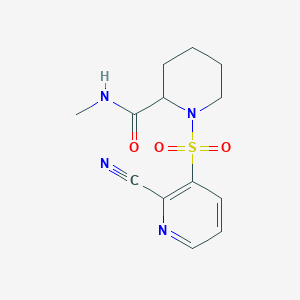

![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)
